molecular formula C16H19N7 B12228651 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12228651
M. Wt: 309.37 g/mol
InChI Key: RLWWNGWTUWKOQP-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further connected to an ethylamino-pyrimidine group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and a suitable diketone or diester.

    Piperazine Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Coupling Reactions: The pyrimidine and piperazine rings are then coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethylamino-pyrimidine group is particularly important for its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine: Used in proteomics research.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Investigated for its antiproliferative activity.

Uniqueness

What sets 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile apart is its unique combination of functional groups, which confer a distinct set of chemical properties and biological activities

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H19N7/c1-2-18-14-4-6-20-16(21-14)23-9-7-22(8-10-23)15-11-13(12-17)3-5-19-15/h3-6,11H,2,7-10H2,1H3,(H,18,20,21)

InChI Key

RLWWNGWTUWKOQP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C#N

Origin of Product

United States

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